molecular formula C12H19F3O2 B8667442 Ethyl 3-(trifluoromethyl)non-2-enoate CAS No. 138863-65-7

Ethyl 3-(trifluoromethyl)non-2-enoate

Cat. No.: B8667442
CAS No.: 138863-65-7
M. Wt: 252.27 g/mol
InChI Key: AKEJMOQQTCJLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(trifluoromethyl)non-2-enoate is a synthetic organofluorine compound that serves as a versatile building block in medicinal chemistry and materials science research. It features an α,β-unsaturated ester structure with a strategically positioned trifluoromethyl (CF3) group, a motif known to significantly alter the physicochemical properties of molecules . The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making such compounds highly valuable in the design of new pharmaceuticals and agrochemicals . Compounds of this class are typically used as Michael acceptors or dienophiles in cycloaddition reactions for the synthesis of complex, fluorinated heterocycles . The "push-pull" nature of the electron-deficient alkene also makes it a candidate for studying novel addition reactions, such as selenoboration, under transition metal-free conditions . Researchers utilize these fluorinated scaffolds to develop potential enzyme inhibitors, drug candidates, and novel materials . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

138863-65-7

Molecular Formula

C12H19F3O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)non-2-enoate

InChI

InChI=1S/C12H19F3O2/c1-3-5-6-7-8-10(12(13,14)15)9-11(16)17-4-2/h9H,3-8H2,1-2H3

InChI Key

AKEJMOQQTCJLED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)OCC)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to improve their pharmacokinetic and pharmacodynamic properties. Ethyl 3-(trifluoromethyl)non-2-enoate serves as an important intermediate in the synthesis of bioactive molecules.

Case Studies:

  • Antiviral Agents : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced activity against viral enzymes, such as reverse transcriptase. This compound has been explored as a precursor for synthesizing antiviral agents with improved efficacy against HIV and other viruses .
  • Anticancer Compounds : The compound has also been utilized in the development of anticancer drugs. Studies have demonstrated that the introduction of trifluoromethyl groups can lead to increased potency against cancer cell lines, suggesting that this compound may play a role in the synthesis of novel anticancer therapeutics .

Organic Synthesis

This compound is employed as a key intermediate in various organic synthesis reactions, including:

  • Heck Reaction : This compound can participate in Heck coupling reactions to produce trisubstituted alkenes, which are valuable intermediates in the synthesis of complex organic molecules . The use of greener methodologies, such as microwave-assisted reactions, has been reported to enhance yields while minimizing environmental impact.
  • Selenation Reactions : The compound has been involved in transition metal-free selenation processes, allowing for the formation of selenoesters from α,β-acetylenic esters. This application highlights its utility in synthesizing compounds with potential biological activity .

Material Science

In material science, this compound has potential applications due to its unique properties:

  • Fluorinated Polymers : The compound can be used as a monomer for the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. These materials are useful in coatings and sealants where durability is essential.

Data Table: Applications Overview

Application AreaSpecific Use CaseBenefits
Medicinal ChemistrySynthesis of antiviral and anticancer agentsEnhanced potency and efficacy
Organic SynthesisKey intermediate in Heck and selenation reactionsVersatile building block for complex molecules
Material ScienceProduction of fluorinated polymersHigh thermal stability and chemical resistance

Chemical Reactions Analysis

2.1. Trifluoromethylation Strategies

The synthesis of Ethyl 3-(trifluoromethyl)non-2-enoate typically involves introducing the -CF₃ group via trifluoromethylation reactions. Key approaches include:

  • Electrophilic Trifluoromethylation : Utilizes reagents like trifluoromethanesulfonyl chloride or trifluoromethyl-metal complexes to install the -CF₃ group onto enolate intermediates .

  • Radical-Mediated Methods : Employ trifluoromethyl thianthrenium triflate (TT–CF₃⁺OTf⁻) as a radical donor under catalytic conditions, enabling the formation of C(sp³)–CF₃ bonds .

  • Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) facilitate the integration of trifluoromethyl-substituted moieties into alkenes .

2.2. Reaction Conditions

A representative synthesis protocol involves:

  • Grignard Reagent Formation : Reaction of a carbonyl compound with a Grignard reagent (e.g., CH₃MgBr) at 0°C, followed by quenching with acid .

  • Purification : Flash column chromatography using hexanes/ethyl acetate mixtures .

3.1. Palladium-Catalyzed Coupling

This compound undergoes Heck-type cross-coupling with aryl or vinyl halides. For example:

  • Mechanism : The enolate intermediate reacts with a palladium catalyst to form a new carbon-carbon bond .

  • Advantages : Enables the synthesis of substituted alkenes with trifluoromethyl groups, enhancing lipophilicity and metabolic stability.

3.2. Radical Trifluoromethylation

Flavin-dependent enzymes catalyze stereoselective trifluoromethylation using TT–CF₃⁺OTf⁻ as a radical donor. Key features:

  • Enzyme Engineering : Mutants like GluER-Y177F achieve up to 99:1 enantiomeric ratio (e.r.) .

  • Reaction Parameters :

    ParameterValue/Condition
    pH8.0–9.0
    TemperatureRoom temperature
    Enzyme Loading0.1–0.05 mol%

4.1. Stereoselective Hydrotrifluoromethylation

Engineered flavin-dependent enzymes (e.g., OYE3, GluER) catalyze the addition of CF₃ radicals to prochiral substrates, such as styrenes or nitroalkanes .

4.2. Reaction Efficiency

Reaction TypeYielde.r.TTN
HydrotrifluoromethylationUp to 98%99:1320
Trifluoromethyl-alkyl coupling60–71%69:31–95:5

Medicinal Chemistry Relevance

The -CF₃ group in this compound enhances:

  • Lipophilicity : Improves membrane permeability for drug delivery.

  • Electron-Withdrawing Effects : Modulates binding affinity to biological targets .

  • Metabolic Stability : Reduces susceptibility to oxidative degradation.

Comparison with Analogous Compounds

CompoundKey Features
Ethyl non-2-enoateNo -CF₃ group; lower lipophilicity
Methyl 3-trifluoromethylpropanoateShorter alkyl chain; different reactivity
4-TrifluoromethylphenolAromatic system; distinct biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Ethyl 3-(trifluoromethyl)non-2-enoate, we compare it with structurally related trifluoromethyl-containing esters and α,β-unsaturated compounds.

Structural Analogues

Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate (CAS 1717-42-6) Structure: Aromatic trifluoromethyl group attached to a phenyl ring, with a β-ketoester moiety. Properties: Higher rigidity due to the aromatic ring, leading to elevated melting points compared to aliphatic analogs. Used in the synthesis of heterocycles and fluorinated pharmaceuticals . Key Difference: The aromatic substitution vs. aliphatic chain in this compound results in distinct electronic and steric effects, influencing reactivity in Michael additions or cycloadditions .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Structure: Fluorine substituent at the α-position and a phenyl group at the β-position. Properties: The electron-withdrawing fluorine enhances electrophilicity at the α-carbon, promoting nucleophilic attacks. Applications include fluorinated drug intermediates .

Ethyl 3,3,3-trifluoro-2-methylpropanoate (CAS 118675-14-2) Structure: Branched aliphatic chain with a trifluoromethyl and methyl group. Properties: Increased steric hindrance slows ester hydrolysis. Used in agrochemicals for enhanced stability . Key Difference: The saturated structure lacks the conjugated double bond of non-2-enoate, reducing reactivity in Diels-Alder reactions .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Melting Point (°C) logP (Calculated)
This compound* ~240.2 220–230 (est.) -10 (est.) 3.8
Ethyl 3-oxo-3-(3-TFMP)propanoate 246.2 285–290 45–47 3.2
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 196.2 210–215 30–32 2.5
Ethyl 3,3,3-trifluoro-2-methylpropanoate 170.1 145–150 -25 2.1

*Estimated values based on structural analogs.

  • Solubility: Aliphatic trifluoromethyl esters (e.g., this compound) exhibit higher solubility in non-polar solvents compared to aromatic analogs due to reduced polarity .
  • Reactivity: The α,β-unsaturated system in the target compound facilitates conjugate additions, whereas saturated analogs (e.g., Ethyl 3,3,3-trifluoro-2-methylpropanoate) are more stable under basic conditions .

Preparation Methods

Reaction Mechanism and Conditions

  • Triflates as Intermediates : The synthesis begins with the treatment of ethyl acetoacetate derivatives with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA). This step installs the trifluoromethylsulfonyloxy (triflate) group at the β-position of the enoate.

  • Cyanide Substitution : The triflate intermediate reacts with zinc cyanide (Zn(CN)₂) in dry dimethylformamide (DMF) at elevated temperatures (60–80°C). This nucleophilic substitution replaces the triflate group with a cyano group, forming a nitrile intermediate.

  • Hydrolysis and Esterification : The nitrile is hydrolyzed to a carboxylic acid under acidic conditions, followed by esterification with ethanol to yield the final product.

Heck Reaction for Alkene Formation

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, has been adapted to synthesize trisubstituted alkenes, including ethyl 3-(trifluoromethyl)non-2-enoate.

Protocol Optimization

  • Catalyst Selection : Palladium EnCat®40 (0.8 mol%) in ethanol under microwave irradiation (140°C, 30 min) promotes efficient coupling between ethyl crotonate and trifluoromethyl-substituted aryl bromides.

  • Additives : Tetraethylammonium chloride (Et₄NCl) and sodium acetate (AcONa) enhance reaction efficiency by stabilizing the palladium catalyst and facilitating oxidative addition.

  • Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate gradient), achieving isolated yields of 40–50%.

Challenges

  • Regioselectivity : Competing β-hydride elimination can lead to byproducts unless reaction conditions are tightly controlled.

  • Scale-Up Limitations : Microwave-assisted reactions face challenges in industrial-scale applications due to energy transfer inefficiencies.

Knoevenagel Condensation/Cyclization

Sequential Knoevenagel condensation and cyclization offer a route to α,β-unsaturated esters, which can be functionalized with trifluoromethyl groups.

Stepwise Synthesis

  • Condensation : 2-(1-Phenylvinyl)benzaldehyde reacts with diethyl malonate in the presence of piperidine and acetic acid (AcOH) in benzene at 80°C. This forms a benzylidene malonate intermediate.

  • Cyclization : Treatment with titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) induces cyclization, yielding indene derivatives. For this compound, the malonate is replaced with a nonyl chain bearing a trifluoromethyl group.

Yield and Selectivity

  • Major Product : Indene derivatives are obtained in 56–79% yield under prolonged heating (17 h) or TiCl₄ catalysis.

  • Byproduct Mitigation : Excess TiCl₄ favors dehydrogenation to benzofulvenes, necessitating precise stoichiometric control.

Enamine Formation and Acid-Catalyzed Cyclization

A patent-derived method utilizes enamine intermediates for constructing the trifluoromethyl-substituted ester.

Synthetic Route

  • Enamine Synthesis : Ethyl 4-chloro-3-oxobutyrate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid with ammonium acetate. This forms an enamine intermediate via nucleophilic attack at the carbonyl group.

  • Cyclization : Heating the enamine in acetic acid at 50°C induces cyclization, yielding ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Adapting this protocol for non-2-enoate requires substituting the methyl group with a nonyl chain.

Practical Considerations

  • Yield : 74.1% after chromatographic purification.

  • Side Reactions : Competing hydrolysis of the enamine back to the ketone necessitates anhydrous conditions and rapid workup.

Comparative Analysis of Preparation Methods

MethodKey Reagents/CatalystsYield (%)AdvantagesLimitations
ChemoenzymaticTriflic anhydride, Zn(CN)₂50–65High enantioselectivityMulti-step, costly reagents
Heck ReactionPd EnCat®40, Et₄NCl40–50Microwave accelerationLimited scalability
Knoevenagel/TiCl₄TiCl₄, Et₃N56–79Tunable selectivityTiCl₄ handling hazards
Enamine CyclizationAcetic acid, NH₄OAc74.1One-pot feasibilityByproduct formation

Q & A

Q. How can researchers probe the compound’s potential as a precursor for bioactive analogs?

  • Methodology : Introduce functional groups (e.g., amides, heterocycles) via ester hydrolysis or nucleophilic substitution. Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition). Structural analogs in patent literature (e.g., trifluoromethyl pyridine derivatives ) provide design templates.

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